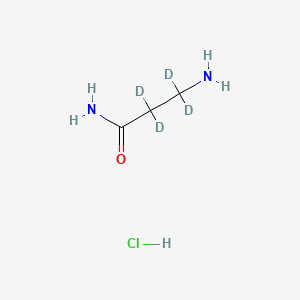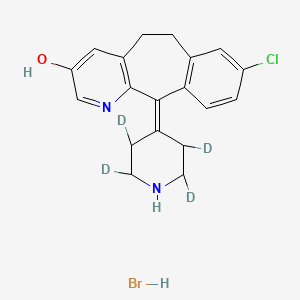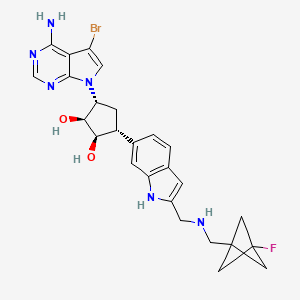
Antiparasitic agent-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-9 is a compound used to combat parasitic infections, particularly those caused by protozoa and helminths. These infections are prevalent in tropical and subtropical regions and pose significant health risks to affected populations. The compound is known for its efficacy in treating neglected tropical diseases, which are often overlooked by global health initiatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-9 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor compound, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired antiparasitic agent. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, production capacity, and cost-effectiveness. The industrial production process involves stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
Antiparasitic agent-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its antiparasitic activity.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially enhancing its bioavailability.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, which can modify its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation states, reduced forms, and substituted derivatives of the compound, each with distinct pharmacological properties.
科学研究应用
Antiparasitic agent-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: The compound is employed in preclinical and clinical studies to evaluate its efficacy and safety in treating parasitic infections.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
作用机制
The mechanism of action of Antiparasitic agent-9 involves the disruption of essential processes within the parasite. The compound targets specific molecular pathways, such as the inhibition of enzyme activity or interference with the parasite’s metabolic processes. By binding to key molecular targets, this compound effectively eliminates the parasite or inhibits its growth and reproduction.
相似化合物的比较
Similar Compounds
Similar compounds to Antiparasitic agent-9 include other antiparasitic agents such as imidazole derivatives, benzimidazoles, and quinoline-based compounds. These compounds share structural similarities and exhibit comparable antiparasitic activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique molecular structure, which confers specific pharmacological properties. The compound’s high selectivity and potency against a broad spectrum of parasitic infections make it a valuable addition to the arsenal of antiparasitic agents.
Conclusion
This compound is a potent compound with significant applications in the treatment of parasitic infections. Its unique chemical properties, diverse synthetic routes, and broad range of scientific research applications highlight its importance in the fields of chemistry, biology, medicine, and industry. Continued research and development of this compound and similar compounds hold promise for advancing the treatment of neglected tropical diseases and improving global health outcomes.
属性
分子式 |
C18H20N6O2S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-methyl-N-[2-[[3-(5-propan-2-yloxypyridin-2-yl)-1,2,4-thiadiazol-5-yl]amino]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23) |
InChI 键 |
NOIIUQYBQWFTTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)









